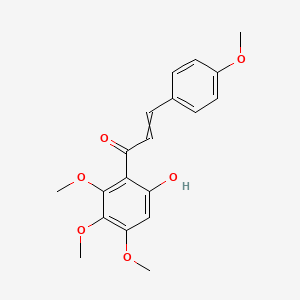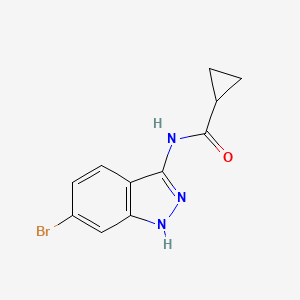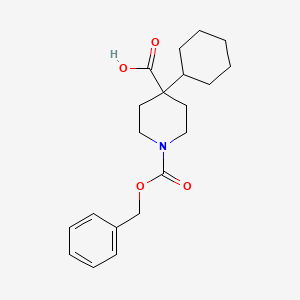![molecular formula C31H26N2O5 B8505003 N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide](/img/structure/B8505003.png)
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its complex molecular framework, which includes a chromenone core, phenylmethoxy groups, and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups are introduced via etherification reactions, where phenol derivatives are reacted with benzyl halides in the presence of a base such as potassium carbonate.
Formation of the Ethanimidamide Moiety: The ethanimidamide group is typically introduced through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Proteins: It can bind to specific protein domains, altering their function and activity.
Modulate Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Affect Cellular Signaling: It can influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide can be compared with similar compounds such as:
N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide: Similar structure but with additional methoxy groups.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Similar structure but with a dimethylethanamine moiety.
The uniqueness of N’-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H26N2O5 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N'-[2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy-4-oxochromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C31H26N2O5/c1-20(32)33-24-13-15-26-25(17-24)29(34)30(35)31(38-26)23-12-14-27(36-18-21-8-4-2-5-9-21)28(16-23)37-19-22-10-6-3-7-11-22/h2-17,35H,18-19H2,1H3,(H2,32,33) |
InChI Key |
YRMDHNKXYANGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


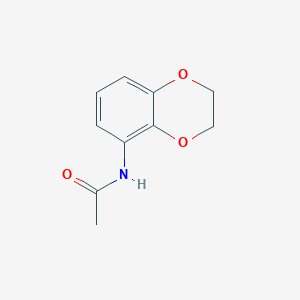
![5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
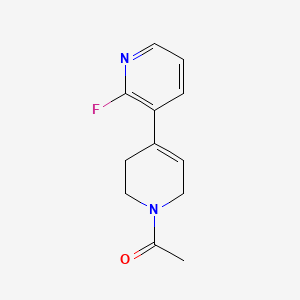
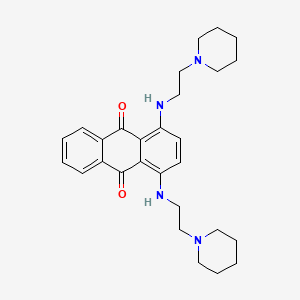
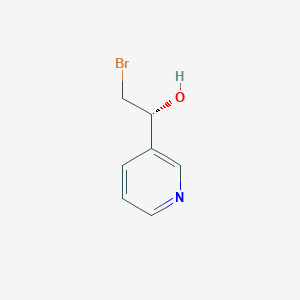
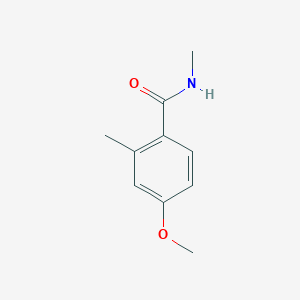
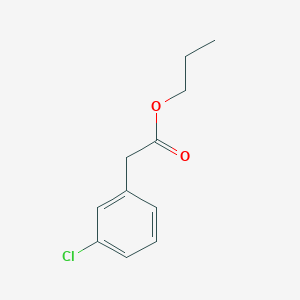
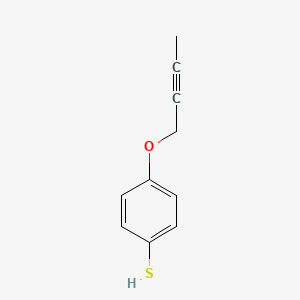
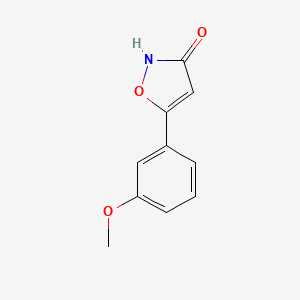
![2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine](/img/structure/B8504999.png)
